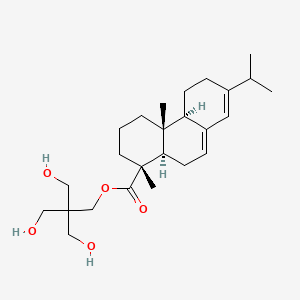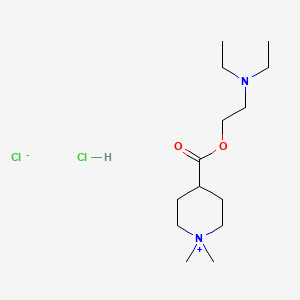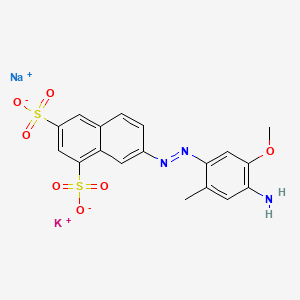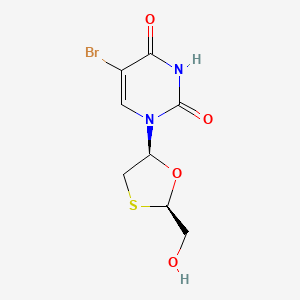
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((4-(methyl((2-(sulfooxy)ethyl)sulfonyl)amino)phenyl)azo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((4-(methyl((2-(sulfooxy)ethyl)sulfonyl)amino)phenyl)azo)- is a complex organic compound known for its applications in various industries. This compound is characterized by its naphthalene core substituted with sulfonic acid groups, acetylamino, hydroxy, and azo functionalities, making it a versatile molecule in chemical synthesis and industrial applications .
Preparation Methods
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((4-(methyl((2-(sulfooxy)ethyl)sulfonyl)amino)phenyl)azo)- typically involves multiple steps:
Nitration and Reduction: The starting material, naphthalene, undergoes nitration to introduce nitro groups, followed by reduction to form amino groups.
Sulfonation: The amino-naphthalene derivative is then sulfonated to introduce sulfonic acid groups at the desired positions.
Acetylation and Hydroxylation: The amino groups are acetylated, and hydroxyl groups are introduced through specific reaction conditions.
Azo Coupling: The final step involves azo coupling with the appropriate diazonium salt to form the azo linkage.
Chemical Reactions Analysis
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((4-(methyl((2-(sulfooxy)ethyl)sulfonyl)amino)phenyl)azo)- undergoes various chemical reactions:
Oxidation: This compound can be oxidized under strong oxidizing conditions, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, leading to the formation of sulfonate esters or amides.
Scientific Research Applications
This compound finds applications in several scientific research fields:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments due to its vibrant color properties.
Biology: It serves as a staining agent in biological assays, helping to visualize cellular components.
Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is employed in the production of optical brighteners and fluorescent dyes for textiles and paper
Mechanism of Action
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((4-(methyl((2-(sulfooxy)ethyl)sulfonyl)amino)phenyl)azo)- involves its interaction with molecular targets through its functional groups. The sulfonic acid groups enhance solubility, while the azo linkage and hydroxy groups facilitate binding to specific substrates. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds include:
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: This compound shares the naphthalene core and sulfonic acid groups but lacks the azo linkage and acetylamino group.
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis(sulfonyl)phenylazo: This compound has a similar structure but differs in the position and number of substituents.
The uniqueness of 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((4-(methyl((2-(sulfooxy)ethyl)sulfonyl)amino)phenyl)azo)- lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specialized applications .
Properties
CAS No. |
3743-84-8 |
|---|---|
Molecular Formula |
C21H22N4O14S4 |
Molecular Weight |
682.7 g/mol |
IUPAC Name |
5-acetamido-4-hydroxy-3-[[4-[methyl(2-sulfooxyethylsulfonyl)amino]phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C21H22N4O14S4/c1-12(26)22-17-11-16(41(30,31)32)9-13-10-18(42(33,34)35)20(21(27)19(13)17)24-23-14-3-5-15(6-4-14)25(2)40(28,29)8-7-39-43(36,37)38/h3-6,9-11,27H,7-8H2,1-2H3,(H,22,26)(H,30,31,32)(H,33,34,35)(H,36,37,38) |
InChI Key |
PFWJIAWRRDIXIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=C(C=C3)N(C)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)




![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)
![2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12780943.png)





